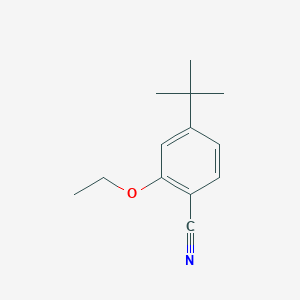

4-(tert-Butyl)-2-ethoxybenzonitrile

Description

4-(tert-Butyl)-2-ethoxybenzonitrile is a substituted benzonitrile derivative featuring a tert-butyl group at the para position (C4) and an ethoxy group at the ortho position (C2) on the benzene ring, with a nitrile moiety at position C1. The tert-butyl group enhances lipophilicity and steric bulk, while the ethoxy group contributes electron-donating effects, influencing reactivity and solubility. This compound is likely synthesized via palladium- or nickel-catalyzed cross-coupling reactions, analogous to methods described for structurally related benzonitriles . Applications span pharmaceutical intermediates, agrochemicals, and materials science, where its substituents modulate metabolic stability and electronic properties.

Properties

CAS No. |

168036-27-9 |

|---|---|

Molecular Formula |

C13H17NO |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

4-tert-butyl-2-ethoxybenzonitrile |

InChI |

InChI=1S/C13H17NO/c1-5-15-12-8-11(13(2,3)4)7-6-10(12)9-14/h6-8H,5H2,1-4H3 |

InChI Key |

NQGYIYWKHAGKDT-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C#N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C)(C)C)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The ethoxy group in 4-(tert-Butyl)-2-ethoxybenzonitrile donates electrons, enhancing resonance stability, whereas the nitro group in 4-(tert-Butyl)-2-nitrobenzonitrile withdraws electrons, increasing electrophilicity . The aminooxy group in 4-[2-(aminooxy)ethoxy]benzonitrile enables nucleophilic reactions, making it suitable for bioconjugation .

Steric and Physical Properties :

- The tert-butyl group in all analogs improves lipophilicity but reduces solubility in polar solvents.

- The biphenyl structure in 2-(4-tert-Butylphenyl)benzonitrile increases molecular weight and planarity, favoring applications in materials science .

Synthetic Routes: Palladium catalysts (e.g., Pd₂(dba)₃) and ligands like Siphos-PE are employed for enantioselective syntheses of complex benzonitriles . Nickel-based systems (e.g., Ni(NO₃)₂·6H₂O) facilitate coupling reactions for heterocyclic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.